molecular formula C17H10Cl4N2O2S B7480628 (3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate

Cat. No.: B7480628
M. Wt: 448.1 g/mol
InChI Key: FQYKUZIIIRYNNT-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple chlorine atoms and a thiazole ring, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 2-(2,3-dichlorophenyl)-1,3-thiazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichlorophenyl N-(2,5-difluorophenyl)carbamate
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate is unique due to its specific substitution pattern and the presence of both dichlorophenyl and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2S/c18-10-4-9(5-11(19)6-10)7-25-17(24)23-14-8-26-16(22-14)12-2-1-3-13(20)15(12)21/h1-6,8H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYKUZIIIRYNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)NC(=O)OCC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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